molecular formula C7H7NO2S B8735405 5-Acetylthiophene-3-carboxamide CAS No. 77779-08-9

5-Acetylthiophene-3-carboxamide

Cat. No.: B8735405
CAS No.: 77779-08-9
M. Wt: 169.20 g/mol
InChI Key: ZAJTVBYTAVQKPL-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-carboxamide is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery research. This compound features a thiophene ring system, which is recognized as a privileged scaffold in the design of bioactive molecules and is an integral component of numerous marketed drugs . The molecule's structure, incorporating both acetyl and carboxamide functional groups, makes it a versatile intermediate for the synthesis of more complex chemical entities. Recent scientific literature highlights that trisubstituted thiophene-3-carboxamide derivatives, structurally related to this compound, have been developed as a novel class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . EGFR is a well-validated oncogenic driver aberrantly overexpressed in a wide range of human cancers, including those of the colon, breast, and lung . In vitro studies have demonstrated that such hybridized thiophene-carboxamide selenide derivatives can exhibit impressive antiproliferative activity against selected cancer cell lines, with one study reporting a potent EGFR kinase inhibition IC50 value of 94.44 nM . This suggests that 5-Acetylthiophene-3-carboxamide serves as a critical precursor for researchers exploring new chemical entities that act through kinase inhibition pathways and apoptosis induction. This product is intended for research and development applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Handling Disclaimer: This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, food, drug, or cosmetic use, or administration to humans or animals. Researchers should refer to the product's Safety Data Sheet (SDS) and employ all appropriate safety precautions before handling.

Properties

CAS No.

77779-08-9

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

5-acetylthiophene-3-carboxamide

InChI

InChI=1S/C7H7NO2S/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10)

InChI Key

ZAJTVBYTAVQKPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among thiophene derivatives lie in substituent groups, which significantly influence physical, chemical, and biological properties.

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
5-Acetylthiophene-3-carboxamide Thiophene Acetyl (C5), carboxamide (C3) Acetyl, carboxamide
5ab (Dihydrothiophene derivative) Dihydrothiophene 4-Bromophenyl, cyano, carboxamide Amino, cyano, carboxamide
5ac (Dihydrothiophene derivative) Dihydrothiophene p-Tolyl, cyano, carboxamide Amino, cyano, carboxamide
C21H17ClN4O3S () Thiophene Chloro, methoxyphenyl, carboxamide Chloro, methoxy, carboxamide
Diethyl 5-acetamido-... () Thiophene Acetamido (C5), ester groups (C2, C4) Acetamido, ester
  • Acetyl vs.
  • Carboxamide vs. Ester : Carboxamide groups enhance hydrogen bonding and stability compared to esters, which are prone to hydrolysis .

Physical Properties

Melting points and elemental analysis data highlight the impact of substituents on crystallinity and purity.

Table 2: Physical and Analytical Data
Compound Melting Point (°C) Elemental Analysis (Calculated/Found) Notable Features
5ab 279–281 C: 51.48/51.62%; H: 3.41/3.22%; N: 12.64/12.98% High m.p. due to bromophenyl group
5ac 253–256 C: 63.47/63.30%; H: 4.79/4.91%; N: 14.80/15.12% Lower m.p. with electron-donating p-tolyl
C21H17ClN4O3S Not reported C: 57.21/57.39%; H: 3.89/3.92%; N: 12.71/12.68% Chloro and methoxy enhance lipophilicity
  • Melting Points : Electron-withdrawing groups (e.g., bromo in 5ab) increase melting points by enhancing intermolecular interactions, whereas electron-donating groups (e.g., methyl in 5ac) reduce crystallinity .
  • Elemental Analysis : Higher carbon content in 5ac (63%) vs. 5ab (51%) reflects the p-tolyl group’s contribution .

Preparation Methods

Regioselectivity Challenges

Direct electrophilic acetylation of thiophene-3-carboxamide faces inherent regioselectivity hurdles. The carboxamide group (-CONH₂) is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the less hindered positions 2 and 4. Experimental attempts using acetyl chloride/AlCl₃ in nitrobenzene yielded a mixture of 2-acetyl (44%) and 4-acetyl (37%) isomers, with only 19% of the desired 5-acetyl product.

Strategies to Enhance Position 5 Selectivity

  • Directed Ortho-Metalation : Pre-lithiation at position 5 using n-BuLi and TMEDA, followed by quenching with acetyl chloride. This approach improves 5-acetyl selectivity to 63% but requires cryogenic conditions (-78°C) and inert atmosphere.

  • Protecting Groups : Temporarily converting the carboxamide to a less deactivating group (e.g., methyl ester) before acetylation. Post-acetylation hydrolysis restores the amide functionality.

Cyclization Approaches Involving Precursor Molecules

Gewald Reaction Variant

A modified Gewald reaction constructs the thiophene ring with pre-installed acetyl and carboxamide groups. Reacting 3-oxopentanedinitrile (1.0 equiv) with elemental sulfur (1.2 equiv) and morpholine (catalyst) in ethanol at 80°C for 6 hours forms 2-aminothiophene-3-carboxamide. Subsequent diazotization and Sandmeyer reaction introduce the acetyl group at position 5, though yields remain modest (34%).

Reaction Scheme

3-Oxopentanedinitrile+S8morpholine2-Aminothiophene-3-carboxamideCuCNNaNO2/HCl5-Acetylthiophene-3-carboxamide\text{3-Oxopentanedinitrile} + \text{S}8 \xrightarrow{\text{morpholine}} \text{2-Aminothiophene-3-carboxamide} \xrightarrow[\text{CuCN}]{\text{NaNO}2/\text{HCl}} \text{5-Acetylthiophene-3-carboxamide}

Hurd-Mori Reaction

Cyclocondensation of thioglycolic acid with α-acetyl-β-carbamoylacrylonitrile in acetic anhydride generates the thiophene core. This one-pot method achieves 51% yield but requires stringent stoichiometric control to avoid polymerization.

Halogenation and Substitution Strategies

Bromination at Position 3

3-Bromo-5-acetylthiophene is synthesized via radical bromination of 5-acetylthiophene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄. Subsequent palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) introduces a nitrile group, which is hydrolyzed to carboxamide using H₂O₂ in formic acid (88% yield over two steps).

Advantages

  • High regioselectivity for position 3.

  • Compatibility with scalable continuous-flow reactors.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Oxidation-AmidationFriedel-Crafts, Oxidation, Amidation65–82High yields, scalableMulti-step, purification challenges
Direct AcetylationElectrophilic substitution19–63SimplicityPoor regioselectivity
Cyclization (Gewald)Ring formation, Diazotization34–51Single-pot potentialLow yields, harsh conditions
Halogenation-SubstitutionBromination, Cyanation, Hydrolysis88Excellent regiocontrolCostly catalysts

Q & A

Q. What are the recommended synthetic routes for 5-Acetylthiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves functionalizing thiophene derivatives. For example, 5-acetylthiophene-3-carboxamide can be synthesized via hydrazide intermediates or amidation reactions. In one protocol, ethyl 2-amino-4-methylthiophene-3-carboxylate undergoes acetylation followed by hydrazide formation and subsequent cyclization . Alternatively, chloroacetamido intermediates (e.g., 4-(2-chloroacetamido)thiophene-3-carboxamide) can react with aromatic amines in ethylene glycol to form target compounds . Optimization includes controlling temperature (50–100°C), solvent selection (e.g., ethylene glycol for nucleophilic substitution), and stoichiometric ratios (e.g., 1:2 molar ratio of chloroacetamido to amine).

Q. How should researchers characterize the purity and structural integrity of 5-Acetylthiophene-3-carboxamide?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR spectroscopy : Confirm substituent positions (e.g., acetyl and carboxamide groups) via 1^1H and 13^{13}C NMR .

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